Boc-Ser(Bzl)-OSu

Descripción general

Descripción

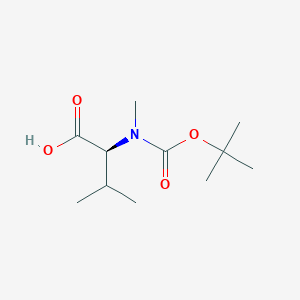

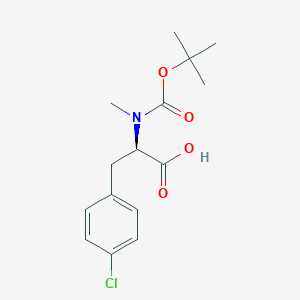

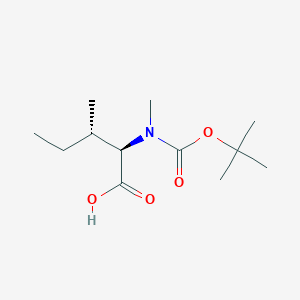

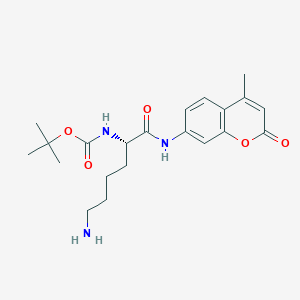

Boc-Ser(Bzl)-OSu, also known as Boc-O-benzyl-L-serine hydroxysuccinimide ester, is a protected form of L-serine used in both solid phase peptide synthesis and solution phase peptide synthesis . It has a CAS number of 13650-73-2 and a molecular weight of 392.40 g/mol .

Synthesis Analysis

The synthesis of Boc-Ser(Bzl)-OSu involves adding the synthesized Boc-Ser(Bzl)-OSu crude product into a mixed solution of hydrogen chloride and ethyl acetate, and stirring for reaction . The reaction endpoint is judged by TLC spot plate in thin-layer chromatography .Molecular Structure Analysis

The molecular structure of Boc-Ser(Bzl)-OSu can be represented by the Hill formula C19H24N2O7 . The SMILES string representation isCC(C)(C)OC(=O)NC@@HC(=O)ON2C(=O)CCC2=O . Chemical Reactions Analysis

Boc-Ser(Bzl)-OSu is used in peptide synthesis . In solid phase synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser(Bzl) residues .Physical And Chemical Properties Analysis

Boc-Ser(Bzl)-OSu is a solid substance . It is stored at a temperature of −20°C .Aplicaciones Científicas De Investigación

Application in Peptide-Cellulose Conjugate Synthesis

- Summary of the Application : “Boc-Ser(Bzl)-OSu” is used in the synthesis of peptide-cellulose conjugates containing O-phospho-L-serine . These conjugates are of interest because phosphorylated proteins found

Application in Solid Phase Peptide Synthesis

- Summary of the Application : “Boc-Ser(Bzl)-OH” is a protected form of L-serine used in both solid phase peptide synthesis and solution phase peptide synthesis .

- Methods of Application/Experimental Procedures : In solid phase synthesis, the peptide is attached to a solid support (resin). The Boc group protects the amino group of the serine, and the benzyl group protects the hydroxyl group. The peptide is built by adding amino acids one at a time, with each addition followed by a deprotection step to remove the Boc group. After the peptide is fully assembled, it is cleaved from the resin with HF or TFMSA, which simultaneously removes the benzyl ether from the Ser(Bzl) residues .

- Results/Outcomes : This method allows for the efficient synthesis of complex peptides, which can be used in a variety of research applications .

Application in Resin Synthesis

- Summary of the Application : “Boc-Ser(Bzl)-O-Resin” is used in the production of resins . These resins can be used in a variety of applications, including the manufacture of plastics and coatings .

- Methods of Application/Experimental Procedures : The specific methods of application and experimental procedures would depend on the type of resin being synthesized and its intended use .

- Results/Outcomes : The production of high-quality resins that can be used in a variety of industrial applications .

Application in the Synthesis of Biochemicals

- Summary of the Application : “N-Boc-O-benzyl-L-serine” is a protected form of L-serine used in the synthesis of various biochemicals .

- Methods of Application/Experimental Procedures : The specific methods of application and experimental procedures would depend on the biochemical being synthesized .

- Results/Outcomes : The production of various biochemicals for use in research and industrial applications .

Safety And Hazards

Boc-Ser(Bzl)-OSu should be handled with care to avoid dust formation and breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFYOALQRQBBDG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ser(Bzl)-OSu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.